

1-Phenethylpiperidin-4-amine chemical properties and structure

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Compound of Interest

Compound Name: **1-Phenethylpiperidin-4-amine**

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An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenethyl-N-phenylpiperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionylfentanyl, is a synthetic organic compound of the 4-anilidopiperidine class.^{[1][2]} This class of compounds is a significant pharmacophore in medicinal chemistry, forming the structural basis for a range of potent synthetic opioid analgesics, most notably fentanyl and its analogues.^[1] 4-ANPP is a direct and immediate precursor in the synthesis of fentanyl and is also found as a metabolite of several fentanyl analogues.^{[1][3]} Due to its role in the synthesis of controlled substances, 4-ANPP is a regulated chemical in many jurisdictions.^{[1][4]} This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Structure and Identifiers

The molecular structure of 4-ANPP consists of a piperidine ring with a phenethyl group attached to the piperidine nitrogen and an aniline group attached at the 4-position of the piperidine ring.

Identifier	Value
IUPAC Name	N-phenyl-1-(2-phenylethyl)piperidin-4-amine[2] [4]
Common Names	4-ANPP, Despropionylfentanyl, 4-Anilino-N-phenethylpiperidine[2][4]
CAS Number	21409-26-7[1][2][4]
Molecular Formula	C19H24N2[1][4]
SMILES	C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3[1][2][4]
InChI Key	ZCMDXDQUYIWEKB-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-ANPP is provided below.

Property	Value	Source
Molecular Weight	280.41 g/mol	[5][6]
Melting Point	94-96 °C	[6][7]
Boiling Point	172-176 °C at 0.15 Torr	[6]
Solubility	Soluble in Acetonitrile, DMSO, and Methanol	[6][8]
pKa (Predicted)	9.03 ± 0.10	[6][8]

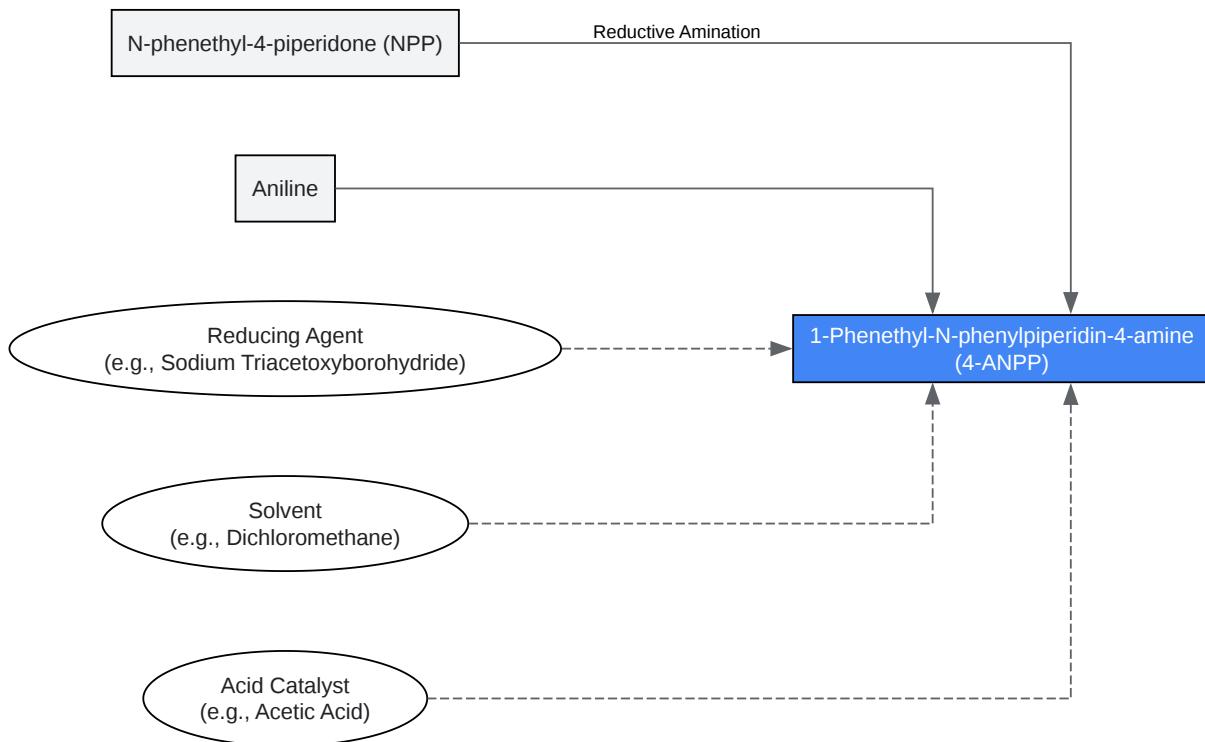
Experimental Protocols

Synthesis of 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP)

A prevalent and efficient method for the synthesis of 4-ANPP is through reductive amination, often referred to as the "Siegfried method".[1][2]

Methodology:

- **Reaction Setup:** The synthesis typically begins with the reaction of N-phenethyl-4-piperidone (NPP) and aniline.[\[1\]](#)
- **Solvent and Catalyst:** The reaction is carried out in a suitable solvent, such as dichloromethane or dichloroethane. An acid catalyst, like acetic acid, is often added to facilitate the formation of an imine intermediate.[\[1\]](#)
- **Reducing Agent:** A reducing agent, such as sodium triacetoxyborohydride, is used to reduce the imine to the final amine product.[\[1\]](#) Sodium borohydride has also been employed as an alternative reducing agent.[\[1\]](#)
- **One-Pot Variation:** A one-pot reaction variant involves the initial reductive alkylation of 4-piperidone with phenylacetaldehyde to form N-phenethyl-4-piperidone, which then undergoes reductive amination with aniline in the same reaction vessel.[\[1\]](#)



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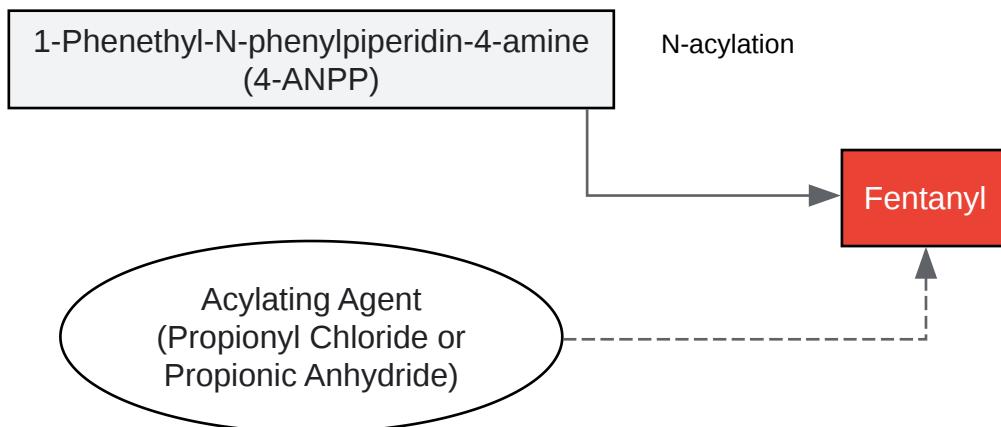
Synthesis of 4-ANPP via Reductive Amination.

Synthesis of Fentanyl from 4-ANPP

4-ANPP is the direct precursor to fentanyl via an N-acylation reaction.[\[1\]](#)

Methodology:

- Reactants: 4-ANPP is treated with an acylating agent, which is typically propionyl chloride or propionic anhydride.[\[1\]](#)
- Reaction: This acylation reaction directly yields N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, the chemical name for fentanyl.[\[1\]](#)



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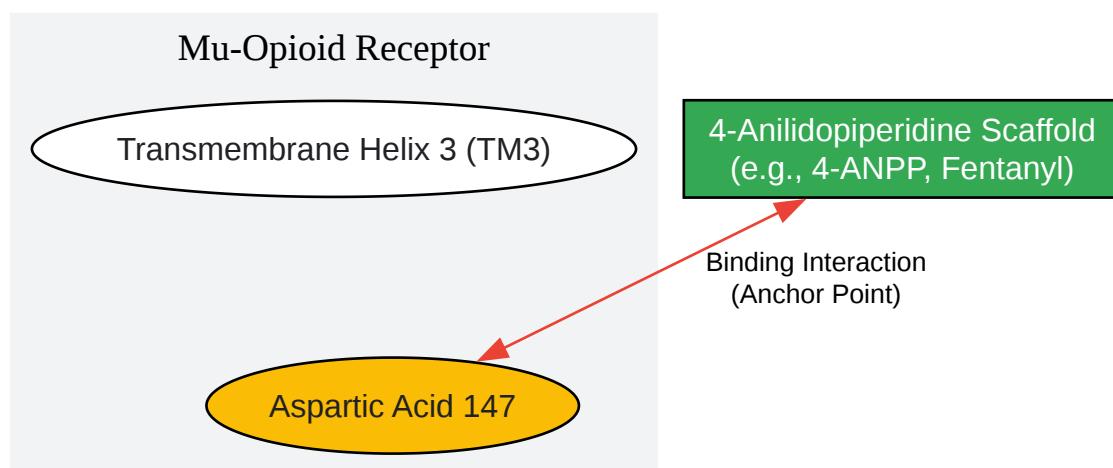
Synthesis of Fentanyl from 4-ANPP.

Biological Interaction and Signaling

The 4-anilidopiperidine scaffold of 4-ANPP and its derivatives, such as fentanyl, are known to exert their effects primarily through interaction with the mu-opioid receptor.[\[1\]](#)

Key Interaction:

- Binding Site: Several amino acid residues within the transmembrane helices of the mu-opioid receptor are crucial for binding the 4-anilidopiperidine scaffold.[\[1\]](#)
- Critical Anchor Point: Aspartic Acid 147 (Asp147), located in transmembrane helix 3 (TM3), is considered a critical anchor point for the binding of this class of compounds.[\[1\]](#)



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Binding of the 4-Anilidopiperidine Scaffold to the Mu-Opioid Receptor.

Conclusion

1-Phenethyl-N-phenylpiperidin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its role as a key intermediate in the synthesis of fentanyl and related opioids. Understanding its chemical properties, structure, and synthetic pathways is crucial for researchers in drug development, forensic science, and regulatory affairs. The information presented in this guide provides a foundational overview for professionals working with this important chemical entity.

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